7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Overview
Description
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Diazepines like 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one are known for their synthesis where bromination typically occurs at specific positions, offering insights into the regiospecific synthesis and structural studies of diazepine compounds (Gorringe et al., 1969).
- Research on the synthesis of various diazepine derivatives and their molecular and crystal structures contributes to understanding the compound's chemical properties, as seen in studies involving 7-bromo-3-(4′-methoxybenzylidene)-5-phenyl-1,2-dihydro-3H-1,4-diazepin-2-one (Pavlovsky et al., 2007).
Chemical Properties and Reactions
- Studies on this compound include its reactions with other chemicals, such as its interaction with nucleophiles and the resulting substitution or debromination reactions (Gorringe et al., 1969).
- The exploration of regioselective syntheses, examining how substituents in certain compounds influence the direction of reactions, is a key area of study for diazepine derivatives (Mamedov et al., 2020).
Potential Therapeutic Applications
- Although the focus is not on drug use and dosage, it's noteworthy that the structural and synthesis studies of diazepine derivatives have implications for understanding their potential therapeutic applications, such as their interaction with central nervous system receptors (Pavlovsky et al., 2007).
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one are currently unknown. This compound is a derivative of the benzodiazepine class of drugs, which typically target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . .
Mode of Action
If it behaves similarly to other benzodiazepines, it may enhance the effect of GABA, an inhibitory neurotransmitter, leading to sedative, anti-anxiety, and muscle relaxant effects . .
Biochemical Pathways
If it acts on GABA receptors like other benzodiazepines, it could affect various neural pathways involved in mood regulation, anxiety, and sleep .
Pharmacokinetics
As a benzodiazepine derivative, it may have similar pharmacokinetic properties to other drugs in this class, which are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . .
Result of Action
If it acts similarly to other benzodiazepines, it may enhance the inhibitory effects of GABA in the central nervous system, leading to sedation, reduced anxiety, and muscle relaxation .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as an agonist. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances the inhibitory signaling of GABA, leading to reduced neuronal excitability. This compound also affects gene expression by upregulating genes associated with inhibitory neurotransmission and downregulating those involved in excitatory pathways . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with GABA receptors. By binding to the benzodiazepine site on the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect on the nervous system. Additionally, this compound can inhibit or activate various enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns . These changes can impact the overall efficacy and safety of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it produces anxiolytic and sedative effects without significant adverse effects. At higher doses, it can cause motor impairment, respiratory depression, and other toxic effects . Threshold effects have been observed, where a minimal effective dose produces the desired therapeutic effects, while doses above this threshold increase the risk of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different pharmacological activities and contribute to the overall effects of the compound . The metabolic pathways also involve conjugation reactions, such as glucuronidation, which enhance the compound’s solubility and facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of the compound can influence its efficacy and safety, as well as its potential for accumulation in certain tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the cell membrane, where it interacts with GABA receptors. It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes . Post-translational modifications and targeting signals can direct the compound to specific subcellular locations, impacting its overall activity and function.
Properties
IUPAC Name |
7-bromo-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-4-3-9(13)12-7/h1-2,5,11H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCIBVBVEVBLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441465 | |
Record name | 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219686-43-8 | |
Record name | 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.